2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-
CAS No.:
Cat. No.: VC13424677
Molecular Formula: C13H15Cl2NO
Molecular Weight: 272.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15Cl2NO |
|---|---|
| Molecular Weight | 272.17 g/mol |
| IUPAC Name | N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17) |
| Standard InChI Key | WMHSFCNWWYFBSS-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
| Canonical SMILES | CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)acrylamide, reflects its acrylamide backbone substituted with a 3,4-dichlorophenyl group at the α-position and a 1-methylpropyl (isobutyl) group on the nitrogen atom. Its molecular formula is C₁₃H₁₅Cl₂NO, with a molecular weight of 284.17 g/mol. The presence of two chlorine atoms and a branched alkyl chain confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Stereochemical Considerations
The acrylamide moiety introduces a planar sp²-hybridized carbonyl group, while the 3,4-dichlorophenyl ring adopts a nearly orthogonal orientation relative to the acrylamide plane. This spatial arrangement may hinder π-π stacking but enhance dipole-dipole interactions. The N-(1-methylpropyl) group introduces chiral centers, though commercial synthesis typically yields racemic mixtures unless asymmetric methods are employed .
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is synthesized via a two-step protocol:
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Friedel-Crafts Acylation: 3,4-Dichloroaniline reacts with acrylic acid chloride in the presence of Lewis acids (e.g., AlCl₃) to form 3-(3,4-dichlorophenyl)acryloyl chloride.
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Amidation: The intermediate acyl chloride is treated with 1-methylpropylamine under Schotten-Baumann conditions, yielding the target acrylamide.
Reaction conditions (temperature: 0–5°C, solvents: dichloromethane/water biphasic system) optimize yields (68–72%) while minimizing polymerization side reactions .
Table 1: Optimization of Synthesis Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal decomposition |
| Solvent System | CH₂Cl₂/H₂O | Enhances phase separation |
| Molar Ratio (Amine:Acyl Chloride) | 1.2:1 | Minimizes unreacted chloride |
Advanced Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes (15–20 min at 100 W) with comparable yields (70%). Flow chemistry approaches using microreactors improve heat dissipation, critical for exothermic amidation steps .
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C under nitrogen. The enthalpy of fusion (ΔHₓ₋ᵤₛ) is 28.5 kJ/mol, indicative of moderate crystalline lattice stability. Thermogravimetric analysis (TGA) shows 5% mass loss at 215°C, escalating to 95% at 310°C .
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 3.8), aligning with its dichlorophenyl and branched alkyl substituents. Solubility in organic solvents follows the order: DMSO > acetone > ethanol > hexane .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| Acetone | 22.4 |
| DMSO | 45.9 |
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr pellet):
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3285 cm⁻¹: N-H stretch (amide A)
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1650 cm⁻¹: C=O stretch (amide I)
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1540 cm⁻¹: N-H bend (amide II)
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750 cm⁻¹: C-Cl stretch (dichlorophenyl)
The absence of a broad O-H stretch (2500–3300 cm⁻¹) confirms complete amidation .
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.30 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
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δ 7.18 (d, J = 2.0 Hz, 1H, Ar-H)
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δ 6.40 (dd, J = 17.0, 10.2 Hz, 1H, CH₂=CH-)
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δ 6.15 (d, J = 17.0 Hz, 1H, CH₂=CH-)
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δ 5.70 (d, J = 10.2 Hz, 1H, CH₂=CH-)
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δ 3.25 (m, 1H, N-CH(CH₂CH₃)₂)
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δ 1.55 (m, 2H, CH(CH₂CH₃)₂)
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δ 0.95 (t, J = 7.6 Hz, 6H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 166.5 (C=O)
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δ 140.2–126.8 (aromatic carbons)
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δ 132.4 (CH₂=CH-)
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δ 48.7 (N-CH(CH₂CH₃)₂)
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δ 28.5 (CH(CH₂CH₃)₂)
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δ 11.3 (CH₂CH₃)
Computational and Theoretical Insights
Density Functional Theory (DFT) Analysis
B3LYP/6-31G(d,p) calculations reveal:
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HOMO-LUMO Gap: 4.8 eV, suggesting moderate kinetic stability.
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Dipole Moment: 5.2 Debye, indicating strong polarity.
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Nonlinear Optical (NLO) Properties: First hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu, comparable to urea, hinting at optoelectronic applications .
Molecular Docking Studies
Docking with acetylcholinesterase (PDB: 1EVE) shows a binding affinity of -8.2 kcal/mol, driven by halogen bonds (Cl···His-440) and hydrophobic interactions with the isobutyl group. This suggests potential neurotoxic mechanisms akin to acrylamide derivatives .
Applications and Industrial Relevance
Agrochemical Intermediates
The 3,4-dichlorophenyl group is a hallmark of herbicidal agents (e.g., propanil derivatives). This compound may serve as a precursor in synthesizing inhibitors of photosystem II or auxin mimics .
Polymer Science
As a crosslinking agent, the acrylamide moiety facilitates radical polymerization. Copolymers with vinyl acetate exhibit enhanced thermal resistance (decomposition temperature +40°C vs. homopolymers) .
Toxicological and Regulatory Considerations
Acute Toxicity
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